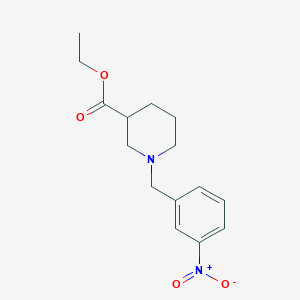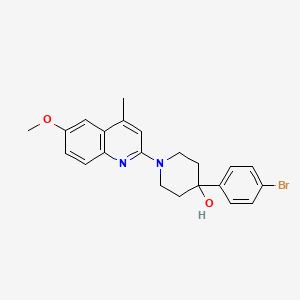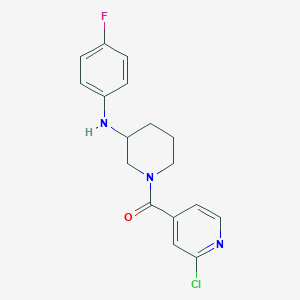![molecular formula C22H21BrN2O4S B4882905 methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate CAS No. 5876-81-3](/img/structure/B4882905.png)
methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate is a chemical compound that has gained significant attention in the scientific research community. It is commonly used in medicinal chemistry and drug discovery due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective analogs of methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate for use in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis starts with the reaction of 5-bromo-2-nitrobenzenesulfonamide and benzyl bromide to form N-benzyl-5-bromo-2-nitrobenzenesulfonamide. The resulting compound is then reacted with glycine methyl ester to form methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate.
Scientific Research Applications
Methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 2-[[[2-(benzenesulfonamido)-5-bromophenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-21(26)15-24-22(16-8-4-2-5-9-16)19-14-17(23)12-13-20(19)25-30(27,28)18-10-6-3-7-11-18/h2-14,22,24-25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSAOWGWFVQKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386862 |
Source


|
| Record name | SMR000171834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Benzenesulfonylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid methyl ester | |
CAS RN |
5876-81-3 |
Source


|
| Record name | SMR000171834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)


![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)


![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)